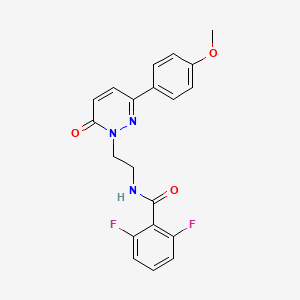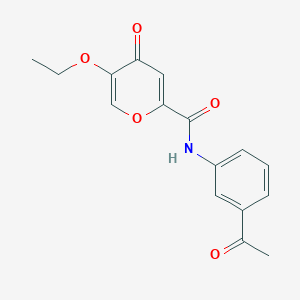![molecular formula C23H21N5O3 B3003063 N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941902-39-2](/img/structure/B3003063.png)
N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex molecule that can be broken down into several functional groups and structural motifs. While the specific compound is not directly described in the provided papers, we can infer from the related structures that it likely contains a pyridine ring, a pyrimidine ring, and an acetamide group, among other features. These components are known to contribute to the molecule's overall properties and reactivity.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of heterocyclic rings with various reagents to introduce different functional groups. For instance, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide involves the reaction of 6-methyluracil with 2-chloromethyltiiran followed by a reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . A similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to accommodate the different substituents.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by X-ray crystallography, NMR, and IR spectroscopy. For example, the structure of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide shows that the molecule is composed of two approximately planar parts, with an intramolecular hydrogen bond contributing to the planarity . The molecular structure of the compound would likely be analyzed using similar techniques to determine its conformation and any intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The acetamide group, for instance, can participate in various chemical reactions, including nucleophilic substitution or hydrolysis. The heterocyclic rings may also undergo electrophilic substitution or coupling reactions. The specific reactivity patterns of the compound would need to be studied experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide would be determined by its molecular structure. Properties such as melting point, solubility, and stability can be predicted based on the functional groups and overall molecular conformation. Computational modeling, as mentioned in the synthesis of a related compound , could provide insights into the conformational behavior of the molecule in different environments, which in turn affects its physical properties.
Scientific Research Applications
Structural Analysis and Synthesis
- Heterocyclic Derivatives Synthesis : The compound's structural analysis relates to the formation of heterocyclic derivatives, as seen in the synthesis of similar compounds. These derivatives play a crucial role in the development of new pharmaceutical compounds (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Properties
- Development of Antimicrobial Agents : Compounds with a similar structure have been synthesized and evaluated for their antimicrobial properties. This indicates the potential of the compound for antimicrobial applications (Bondock, Rabie, Etman, & Fadda, 2008).
Chemical Transformations
- Synthesis of Novel Compounds : The compound's structural framework is conducive to chemical transformations that lead to the creation of novel compounds with potential pharmaceutical applications (Rahmouni et al., 2014).
Radioligand Development
- Radioactive Tracer Development : Compounds structurally similar to the one have been used in the synthesis of radioligands for medical imaging, suggesting its potential application in diagnostic imaging (Dollé et al., 2008).
Antiviral and Antitumor Activities
- Antiviral and Antitumor Research : The compound's structure is similar to that of other compounds that have demonstrated promising antiviral and antitumor activities, indicating its potential in these areas (Fahim, Elshikh, & Darwish, 2019).
Pharmaceutical Research
- HIV-1 Protease Inhibitors : Compounds with similar structural features have been investigated for their potential as HIV-1 protease inhibitors, which could imply similar research avenues for this compound (Zhu et al., 2019).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-15-5-3-6-18(16(15)2)26-20(29)14-27-19-7-4-10-25-21(19)22(30)28(23(27)31)13-17-8-11-24-12-9-17/h3-12H,13-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUIZAFESQBISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)
![5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3002983.png)
![3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B3002985.png)

![2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3002989.png)
![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)
![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)
![2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3002995.png)
![2-Chloro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)acetamide](/img/structure/B3002997.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3003002.png)
